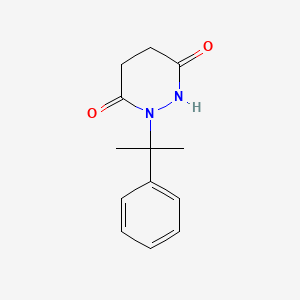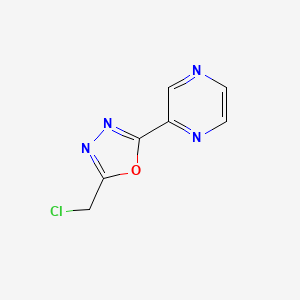![molecular formula C8H5N3O B13101936 5-Methylbenzo[c][1,2,5]oxadiazole-4-carbonitrile](/img/structure/B13101936.png)
5-Methylbenzo[c][1,2,5]oxadiazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylbenzo[c][1,2,5]oxadiazole-4-carbonitrile is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylbenzo[c][1,2,5]oxadiazole-4-carbonitrile typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent cyclization. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common for the characterization and purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methylbenzo[c][1,2,5]oxadiazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may yield reduced forms of the compound with fewer oxygen atoms .
Applications De Recherche Scientifique
5-Methylbenzo[c][1,2,5]oxadiazole-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 5-Methylbenzo[c][1,2,5]oxadiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound may also interact with cellular receptors and signaling pathways, modulating their activity and exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
1,2,4-Oxadiazole: Known for its antibacterial and antiviral properties.
1,3,4-Oxadiazole: Studied for its anticancer and anti-inflammatory activities.
1,2,5-Thiadiazole: Recognized for its potential as a hypoxia inhibitor and anticancer agent.
Uniqueness: 5-Methylbenzo[c][1,2,5]oxadiazole-4-carbonitrile stands out due to its unique structural features, which confer specific biological activities not observed in other oxadiazole derivatives. Its ability to inhibit specific molecular targets and pathways makes it a promising candidate for further research and development in various fields .
Propriétés
Formule moléculaire |
C8H5N3O |
|---|---|
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
5-methyl-2,1,3-benzoxadiazole-4-carbonitrile |
InChI |
InChI=1S/C8H5N3O/c1-5-2-3-7-8(6(5)4-9)11-12-10-7/h2-3H,1H3 |
Clé InChI |
VSKPSCORXHHCPG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=NON=C2C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL](/img/structure/B13101884.png)



![N,N-Diethyl-6-methyl-3-phenyl[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine](/img/structure/B13101917.png)






